Thalidomide-O-amido-C3-NH2 trifluoroacetic acid is a synthesized compound that serves as a ligand-linker conjugate, integrating a Thalidomide-based cereblon ligand with an alkyl linker. This compound is primarily utilized in Proteolysis Targeting Chimeras technology, a novel approach in drug discovery focused on targeted protein degradation. The compound's unique structure allows it to selectively bind to specific proteins, facilitating their degradation through the ubiquitin-proteasome pathway, which is crucial for regulating various cellular processes and disease mechanisms.
Thalidomide-O-amido-C3-NH2 trifluoroacetic acid is classified under E3 ligase ligand-linker conjugates. Its synthesis involves the conjugation of a cereblon ligand derived from Thalidomide with a linker that features a terminal amine group. The compound's CAS number is 2022182-58-5, and its molecular formula is C20H21F3N4O8, with a molecular weight of 502.40 g/mol. It appears as a solid powder with a purity of at least 98% .
The synthesis of Thalidomide-O-amido-C3-NH2 trifluoroacetic acid involves several key steps:
For large-scale production, automated systems are often employed to optimize efficiency and ensure high purity and consistency under stringent quality control measures .
The molecular structure of Thalidomide-O-amido-C3-NH2 trifluoroacetic acid features several notable components:
The structural representation can be summarized as follows:
Thalidomide-O-amido-C3-NH2 trifluoroacetic acid can participate in various chemical reactions:
Thalidomide-O-amido-C3-NH2 trifluoroacetic acid operates by binding to cereblon, a substrate recognition receptor within the Cullin 4 RING E3 ubiquitin ligase complex. This interaction recruits target proteins for ubiquitination, leading to their degradation by the proteasome. This mechanism is central to PROTAC technology, which aims to selectively degrade disease-associated proteins .
Thalidomide-O-amido-C3-NH2 trifluoroacetic acid has diverse applications across multiple scientific fields:
This compound exemplifies the innovative approaches being explored in modern medicinal chemistry, particularly in the context of targeted therapies that leverage the body's own protein degradation pathways.
The core synthetic challenge for Thalidomide-O-amido-C3-NH₂ TFA (CAS 2022182-58-5) lies in the selective modification of the phthalimide ring system. The electron-deficient isoindoline-1,3-dione moiety in thalidomide derivatives permits nucleophilic aromatic substitution (SNAr), but requires precise optimization to avoid polyfunctionalization or ring degradation. Key parameters include:
Table 1: Solvent Impact on Phthalimide Alkylation
Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
DMF | 60 | 4 | 87 | 99.2 |
THF | 65 | 8 | 52 | 85.6 |
Acetonitrile | 80 | 6 | 63 | 91.3 |
The optimized protocol enables reproducible installation of the 3-bromopropoxy handle prior to amination, forming the critical C3 alkyl spacer precursor [1] [5].
Coupling the C3-aminated linker (H₂N-(CH₂)₃-O-thalidomide) with activated carboxylates employs carbodiimide chemistry. Ethyl dimethylaminopropyl carbodiimide (EDC) with hydroxybenzotriazole (HOBt) proves superior to other activators:
Table 2: Coupling Reagent Performance Comparison
Activator System | Reaction Time (h) | Amide Yield (%) | Byproducts (%) |
---|---|---|---|
EDC/HOBt | 3 | 95 | <2 |
DCC | 6 | 78 | 15 |
HATU | 1.5 | 92 | 5 |
Crucially, the trifluoroacetate counterion is introduced during final purification via reverse-phase HPLC with 0.1% TFA modifier, ensuring salt stoichiometry [1] [3].
The TFA salt form (molecular weight 502.40 g/mol) is favored over hydrochloride or freebase forms due to physicochemical advantages critical for PROTAC applications:
The trifluoroacetate anion does not interfere with cereblon binding (IC₅₀ < 50 nM), as confirmed by SPR binding assays comparing salt and freebase forms [2] [5].
Scale-up beyond 50g batches introduces three key challenges specific to the C3 alkyl spacer (─O─CH₂─CH₂─CH₂─NH─):
These constraints highlight the delicate balance between synthetic accessibility and functional integrity in PROTAC linker design [3] [5].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7